7-Amino-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one
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Overview
Description
7-Amino-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class of drugs. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is a metabolite of clonazepam, a well-known benzodiazepine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one typically involves the reduction of clonazepam. The process includes the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under controlled conditions to ensure the selective reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are in place to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Further reduction can lead to the formation of different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines and their derivatives, which may have different pharmacological properties.
Scientific Research Applications
7-Amino-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one has several scientific research applications:
Biology: Studied for its interactions with GABA receptors and its effects on neurotransmission.
Medicine: Investigated for its potential therapeutic effects and its role as a metabolite in drug metabolism studies.
Industry: Used in the development of new benzodiazepine derivatives with improved pharmacological profiles.
Mechanism of Action
The compound exerts its effects by interacting with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By binding to this receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Similar Compounds
Clonazepam: The parent compound from which 7-Amino-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one is derived.
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Uniqueness
This compound is unique due to its specific structure and its role as a metabolite of clonazepam. This uniqueness allows it to be used as a marker in drug metabolism studies and provides insights into the pharmacokinetics of clonazepam .
Properties
CAS No. |
41993-29-7 |
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Molecular Formula |
C15H12ClN3O2 |
Molecular Weight |
301.73 g/mol |
IUPAC Name |
7-amino-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H12ClN3O2/c16-11-4-2-1-3-9(11)13-10-7-8(17)5-6-12(10)18-14(20)15(21)19-13/h1-7,15,21H,17H2,(H,18,20) |
InChI Key |
ZQSLMHXITYAFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)N)O)Cl |
Origin of Product |
United States |
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